A Technical Guide to 2-Chloro-6-methoxyquinoline-3-methanol: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 2-Chloro-6-methoxyquinoline-3-methanol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-chloro-6-methoxyquinoline-3-methanol, a quinoline derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes key technical data, outlines a robust synthetic pathway, and explores the compound's promising therapeutic applications, grounded in the established biological activities of the quinoline scaffold.
Core Molecular Attributes and Physicochemical Properties
2-Chloro-6-methoxyquinoline-3-methanol is a solid, halogenated heterocyclic compound. While a specific CAS number is not publicly indexed, its existence is confirmed through commercial availability.[1] Its core structure, featuring a chloro group at the 2-position, a methoxy group at the 6-position, and a methanol group at the 3-position of the quinoline ring, makes it a valuable intermediate for further chemical modifications.
A closely related analogue, 2-chloro-6-methylquinoline-3-methanol, possesses the CAS Number 123637-97-8.[2] The primary distinction lies in the substitution at the 6-position (methoxy vs. methyl), which can influence the molecule's electronic properties, solubility, and metabolic stability.
Table 1: Physicochemical Properties of 2-Chloro-6-methoxyquinoline-3-methanol and its Methyl Analogue
| Property | 2-Chloro-6-methoxyquinoline-3-methanol | 2-Chloro-6-methylquinoline-3-methanol |
| Molecular Formula | C11H10ClNO2[1] | C11H10ClNO[2] |
| Molecular Weight | 223.66 g/mol [1] | 207.66 g/mol |
| Appearance | Solid[1] | Solid |
| CAS Number | Not available | 123637-97-8[2] |
| InChI Key | AKKPSGFLKITYGV-UHFFFAOYSA-N | JYQVWLZEYAYKHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C2N=C(C(CO)=CC2=C1)Cl | Cc1ccc2nc(Cl)c(CO)cc2c1 |
Synthesis of 2-Chloro-6-methoxyquinoline-3-methanol
The synthesis of 2-chloro-6-methoxyquinoline-3-methanol can be efficiently achieved through the reduction of its corresponding aldehyde precursor, 2-chloro-6-methoxyquinoline-3-carbaldehyde. This transformation is a standard and high-yielding reaction in organic chemistry.
Conceptual Synthetic Workflow
The overall synthetic strategy involves two key stages: the formation of the 2-chloroquinoline-3-carbaldehyde core, followed by the selective reduction of the aldehyde to the primary alcohol.
Caption: Synthetic workflow for 2-Chloro-6-methoxyquinoline-3-methanol.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous 2-chloro-6-methylquinoline-3-methanol.[3]
Step 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.
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Reactants: p-Methoxyacetanilide, phosphorus oxychloride (POCl3), and N,N-dimethylformamide (DMF).
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Procedure:
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To a stirred solution of p-methoxyacetanilide in DMF, slowly add POCl3 at 0°C.
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After the addition is complete, the reaction mixture is heated.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
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The precipitated solid, 2-chloro-6-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
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Step 2: Reduction to 2-Chloro-6-methoxyquinoline-3-methanol
A mild reducing agent such as sodium borohydride is ideal for the selective reduction of the aldehyde to the alcohol.
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Reactants: 2-Chloro-6-methoxyquinoline-3-carbaldehyde, sodium borohydride (NaBH4), and a suitable solvent (e.g., methanol or ethanol).
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Procedure:
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Dissolve 2-chloro-6-methoxyquinoline-3-carbaldehyde in the chosen alcohol solvent in a reaction vessel.
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Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
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Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
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Once the reaction is complete, quench the excess NaBH4 by the careful addition of water.
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The product is typically extracted into an organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The resulting solid, 2-chloro-6-methoxyquinoline-3-methanol, can be purified by column chromatography or recrystallization.
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Potential Applications in Drug Discovery and Development
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[4] This suggests that 2-chloro-6-methoxyquinoline-3-methanol is a promising starting point for the development of novel therapeutic agents.
Anticancer Potential
Many quinoline derivatives have demonstrated potent anticancer properties.[5] The PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a key target for some quinoline-based compounds.[6] The structural features of 2-chloro-6-methoxyquinoline-3-methanol make it an attractive candidate for derivatization to explore novel inhibitors of this pathway.
Antimicrobial and Antimalarial Activity
The quinoline ring is famously the core of the antimalarial drug quinine.[7] Synthetic quinolines also exhibit broad-spectrum antibacterial and antifungal activities.[4] The presence of the chlorine atom in 2-chloro-6-methoxyquinoline-3-methanol can enhance its antimicrobial potential, making it a valuable lead for the development of new anti-infective agents.
Anti-inflammatory and Other Biological Activities
Quinoline derivatives have also been investigated for their anti-inflammatory, antihypertensive, and antihistaminic properties.[4] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through chemical modification. The hydroxyl group in 2-chloro-6-methoxyquinoline-3-methanol provides a convenient handle for such modifications, enabling the exploration of a wide range of pharmacological effects.
Safety and Handling
Hazard Identification:
Based on data for the closely related 2-chloro-6-methylquinoline-3-methanol, the compound is classified as follows:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
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Serious Eye Damage (Category 1): Causes serious eye damage.[2]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the compound in a well-ventilated area or a fume hood.
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Avoid contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.
Conclusion
2-Chloro-6-methoxyquinoline-3-methanol is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic relevance of the quinoline scaffold, makes it an attractive target for further investigation. The information provided in this guide serves as a solid foundation for researchers and scientists looking to explore the chemical and biological properties of this promising molecule.
References
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PubChem. 2-Chloro-6-methylquinoline-3-methanol. Available from: [Link]
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Khan, I., et al. (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 12), o1544. Available from: [Link]
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Malaria World. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available from: [Link]
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Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 7945-7977. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available from: [Link]
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MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available from: [Link]
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MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available from: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
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